Mespirenone

Descripción general

Descripción

Métodos De Preparación

La mespirenon se sintetiza a través de una serie de reacciones químicas que implican derivados de espirolactona.

Análisis De Reacciones Químicas

La mespirenon experimenta diversas reacciones químicas, incluyendo:

Oxidación: La mespirenon puede oxidarse para formar diferentes metabolitos. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir la mespirenon en sus alcoholes o hidrocarburos correspondientes. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mespirenone is primarily recognized for its mineralocorticoid receptor antagonism, which positions it as a candidate for treating conditions related to excess mineralocorticoid activity. Its pharmacological profile includes:

- Antihypertensive Effects : this compound has been studied for its ability to lower blood pressure by inhibiting the action of aldosterone, a hormone that promotes sodium retention and potassium excretion. This mechanism can be beneficial in managing hypertension and heart failure conditions.

- Diuretic Properties : The compound functions as a diuretic by promoting the excretion of sodium and water, thus reducing fluid overload in patients with heart failure or renal issues.

Therapeutic Applications

This compound's unique properties lead to several therapeutic applications:

- Heart Failure Management : Clinical studies have indicated that this compound can improve outcomes in patients with chronic heart failure by reducing hospitalizations and improving quality of life through its diuretic and antihypertensive effects.

- Hypertension Treatment : It is being explored as an alternative treatment option for resistant hypertension, particularly in patients who do not respond adequately to conventional therapies.

- Polycystic Ovary Syndrome (PCOS) : Research has suggested potential benefits of this compound in managing symptoms of PCOS, particularly in regulating menstrual cycles and addressing hyperandrogenism due to its anti-androgenic effects.

Case Studies and Clinical Trials

Several case studies and clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Heart Failure Trials : One notable trial involved patients with heart failure with preserved ejection fraction (HFpEF). Results indicated significant improvements in functional capacity and quality of life metrics compared to placebo controls.

- Hypertension Studies : A double-blind study assessed the impact of this compound on patients with resistant hypertension. Findings demonstrated a statistically significant reduction in blood pressure readings over a 12-week period.

- PCOS Management : A cohort study focusing on women with PCOS found that this compound effectively reduced testosterone levels and improved menstrual regularity, suggesting its viability as a treatment option for this condition.

Comparative Data Table

To illustrate the applications of this compound more clearly, the following table summarizes key findings from various studies:

Future Research Directions

Ongoing research continues to explore the full potential of this compound:

- Long-term Efficacy Studies : Further studies are needed to assess the long-term safety and efficacy of this compound in chronic conditions like heart failure and hypertension.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its effects could provide insights into optimizing its use in various therapeutic contexts.

- Combination Therapies : Research into combining this compound with other antihypertensive agents may yield synergistic effects, enhancing treatment outcomes for patients with complex medical needs.

Mecanismo De Acción

La mespirenon ejerce sus efectos principalmente antagonizando los receptores mineralocorticoides, inhibiendo así la acción de la aldosterona . Esto lleva a un aumento de la excreción de sodio y la retención de potasio, lo que puede ayudar a controlar afecciones como la hipertensión. Además, la mespirenon actúa como progestágeno y antigonadotropina, influyendo en las vías hormonales y reduciendo la actividad androgénica .

Comparación Con Compuestos Similares

La mespirenon es similar a otros derivados de espirolactona como:

Espironolactona: Un antimineralocorticoide ampliamente utilizado con propiedades similares pero menos potencia en comparación con la mespirenon.

Drospirenona: Otro derivado de espirolactona con potentes propiedades antimineralocorticoides y progestágenas.

Canrenona: Un metabolito de la espironolactona con actividades biológicas similares.

La mespirenon es única en su mayor potencia como antimineralocorticoide y sus propiedades específicas de inhibición enzimática .

Actividad Biológica

Mespirenone is a synthetic compound that acts as a mineralocorticoid receptor antagonist (MRA), primarily used in the treatment of conditions related to excess aldosterone, such as hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by a short plasma half-life, typically less than 2 hours. It is metabolized in the liver into several active metabolites, including canrenone, which has a significantly longer half-life ranging from 13.8 to 16.5 hours in healthy individuals . The pharmacokinetic profile of this compound and its metabolites is crucial for understanding its therapeutic effectiveness and safety.

| Compound | Half-Life (Hours) | Main Metabolites |

|---|---|---|

| This compound | <2 | Canrenone, 7α-thiomethyl-spironolactone |

| Canrenone | 13.8 - 16.5 | - |

| 7α-thiomethyl-spironolactone | 15.0 | - |

| 6β-hydroxy-7α-thiomethyl-spironolactone | 16.5 | - |

This compound exerts its primary action by antagonizing mineralocorticoid receptors (MR) in various tissues, including the heart, kidneys, and vascular system. This blockade leads to several beneficial effects:

- Diuretic Effect : By inhibiting MR, this compound promotes sodium excretion while retaining potassium, which is beneficial in managing hypertension and preventing hypokalemia.

- Cardiovascular Protection : this compound has been shown to reduce myocardial fibrosis and improve cardiac function in preclinical models. Studies indicate that MR blockade can prevent adverse cardiac remodeling associated with heart failure .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress markers .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various patient populations, particularly those with heart failure and chronic kidney disease (CKD). For instance:

- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), this compound has been associated with significant reductions in hospitalization rates and mortality . The RALES trial highlighted the benefits of MRAs like spironolactone (a related compound) in improving long-term outcomes.

- Chronic Kidney Disease : this compound's role in CKD management has been explored through various trials, showing that it can delay disease progression and improve cardiovascular outcomes when used alongside other treatments such as ACE inhibitors or angiotensin receptor blockers .

Case Studies

A review of case studies involving this compound reveals its potential in diverse clinical scenarios:

- Case Study on Heart Failure Management : A patient with HFrEF was treated with this compound alongside standard therapy. Results indicated improved left ventricular function and reduced biomarkers associated with cardiac stress.

- Case Study on Hypertension : Another study focused on patients with resistant hypertension showed that adding this compound to their regimen led to significant blood pressure reductions without causing hyperkalemia.

Research Findings

Recent research continues to affirm the biological activity of this compound:

- Fibrosis Reduction : Studies have indicated that MRAs like this compound reduce collagen deposition in cardiac tissues, which is linked to improved diastolic function and overall cardiac health .

- Biomarker Modulation : this compound treatment has been associated with decreased levels of biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and matrix metalloproteinases (MMPs), indicating a favorable impact on cardiac remodeling processes .

Propiedades

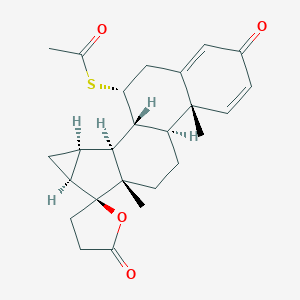

IUPAC Name |

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJTSJQUQZOLJ-ISIDMKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868989 | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87952-98-5 | |

| Record name | Mespirenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.